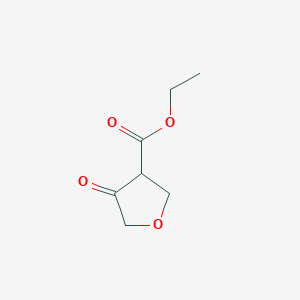

Ethyl 4-oxotetrahydrofuran-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-11-7(9)5-3-10-4-6(5)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXOKRMYIMMSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50618654 | |

| Record name | Ethyl 4-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89898-51-1 | |

| Record name | Ethyl 4-oxooxolane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50618654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic deployment of versatile molecular scaffolds is paramount to the efficient discovery of novel therapeutic agents. Ethyl 4-oxotetrahydrofuran-3-carboxylate, a key β-keto ester integrated into a saturated five-membered oxygen heterocycle, represents such a scaffold. Its unique combination of functional groups—a ketone, an ester, and a tetrahydrofuran ring—within a compact framework makes it a highly valuable intermediate for constructing complex molecular architectures.[1][2] The tetrahydrofuran motif is a privileged structure found in numerous natural products and pharmaceuticals, prized for its ability to engage in hydrogen bonding and impart favorable pharmacokinetic properties.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of this compound, offering field-proven insights for its effective application in research and development.

Core Molecular Properties and Structural Attributes

This compound is a bifunctional molecule whose chemical behavior is dictated by the interplay between its constituent parts. Understanding its core properties is the first step toward leveraging its synthetic potential.

Physicochemical and Spectroscopic Data

While extensive experimental data for this specific molecule is not broadly published, we can infer its properties from closely related analogs, such as the corresponding methyl ester, and from supplier-provided information.[4][5] These properties are essential for reaction planning, purification, and characterization.

| Property | Value (or Estimated Value) | Source/Justification |

| Chemical Formula | C₇H₁₀O₄ | [6][7] |

| Molecular Weight | 158.15 g/mol | [6][8] |

| CAS Number | 89898-51-1 | [8][9] |

| Appearance | Colorless to pale yellow liquid (Expected) | Inferred from similar β-keto esters |

| Boiling Point | ~225-235 °C at 760 mmHg | Extrapolated from Mthis compound (220 °C)[2][4] |

| Density | ~1.2 g/cm³ | Extrapolated from Mthis compound (1.265 g/cm³)[4] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF, DMSO) | Based on its structure and data for analogs[10] |

| Storage Conditions | Store under an inert atmosphere, at room temperature or refrigerated (2-8°C)[8][11] | Supplier recommendation to prevent degradation |

Spectroscopic Signature

The structural identity of this compound is confirmed through standard spectroscopic methods. The following data are predicted based on the known spectra of its methyl analog and fundamental principles of spectroscopy.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show characteristic signals for the ethyl ester and the tetrahydrofuran ring protons. The methine proton alpha to both carbonyls is a key diagnostic signal.

-

Predicted shifts (CDCl₃, 400 MHz): δ 4.25 (q, 2H, -OCH₂ CH₃), δ 4.2-4.5 (m, 2H, ring -OCH₂ -), δ 3.8-4.1 (m, 2H, ring -CH₂ C=O), δ 3.6 (t, 1H, -O₂C-CH -C=O), δ 1.3 (t, 3H, -OCH₂CH₃ ). Note: The molecule's keto-enol tautomerism will influence the observed spectrum.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will distinctly show the two carbonyl carbons (ketone and ester) and the four carbons of the tetrahydrofuran ring, plus the two carbons of the ethyl group.[12]

-

Predicted shifts (CDCl₃, 100 MHz): δ ~205 (C=O, ketone), δ ~168 (C=O, ester), δ ~70 (ring -OC H₂-), δ ~62 (-OC H₂CH₃), δ ~50 (ring -C H₂C=O), δ ~45 (-O₂C-C H-C=O), δ ~14 (-OCH₂C H₃).

-

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

-

Predicted absorptions (cm⁻¹): ~1750-1765 (C=O stretch, ketone in a 5-membered ring), ~1735-1745 (C=O stretch, ester), ~1100-1200 (C-O stretch, ether and ester).

-

-

Mass Spectrometry (MS): Electron ionization would likely show the molecular ion peak and characteristic fragmentation patterns.

-

Expected m/z: 158.06 [M]⁺, with fragments corresponding to the loss of the ethoxy group (-45) or the entire ester group.

-

The Chemistry of a β-Keto Ester: Keto-Enol Tautomerism

A defining characteristic of this compound is its existence as an equilibrium mixture of two tautomers: the keto form and the enol form.[13] This equilibrium is not a resonance; the two forms are distinct constitutional isomers that rapidly interconvert.[14] The position of this equilibrium is highly sensitive to the solvent environment, a crucial consideration for any synthetic application.[15]

-

In Polar, Protic, or Aprotic Solvents (e.g., DMSO, Methanol): The more polar keto tautomer is generally favored. These solvents can effectively solvate the carbonyl groups through hydrogen bonding or dipole-dipole interactions, stabilizing the keto form.[14][15]

-

In Non-Polar Aprotic Solvents (e.g., Toluene, Chloroform, CCl₄): The enol tautomer becomes significantly more populated. The enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-six-membered ring.[14][16] This internal stabilization is more favorable in solvents that do not compete for hydrogen bonding.

This tautomerism directly impacts the molecule's reactivity. Reactions can proceed via the keto form, the enol form, or the corresponding enolate, and the choice of solvent and base can be used to control the reaction pathway.

Synthesis Protocol: A Dieckmann Condensation Approach

Workflow for Synthesis

Step-by-Step Experimental Procedure

Objective: To synthesize this compound from ethyl glycolate and ethyl acrylate.

Materials:

-

Sodium metal (or Sodium Hydride, 60% dispersion in mineral oil)

-

Anhydrous Ethanol (or Anhydrous Tetrahydrofuran if using NaH)

-

Ethyl glycolate

-

Ethyl acrylate

-

Anhydrous Diethyl Ether

-

5% Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Preparation of Sodium Ethoxide (Base):

-

In a three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol.

-

Carefully add sodium metal in small pieces to the ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow all the sodium to react completely to form a solution of sodium ethoxide.

-

Self-Validation: The complete dissolution of sodium metal indicates the formation of the active base.

-

-

Formation of the Acyclic Diester (Michael Addition):

-

To the freshly prepared sodium ethoxide solution, add ethyl glycolate dropwise at room temperature.

-

After the addition is complete, cool the reaction mixture to 0°C using an ice bath.

-

Slowly add a solution of ethyl acrylate. A Michael addition occurs between the enolate of ethyl glycolate and ethyl acrylate.

-

Causality: The base deprotonates the α-carbon of ethyl glycolate, forming an enolate nucleophile that attacks the β-carbon of the α,β-unsaturated ester, ethyl acrylate.

-

-

Intramolecular Cyclization (Dieckmann Condensation):

-

After the addition of ethyl acrylate, remove the cooling bath and allow the mixture to stir at room temperature. The intramolecular Dieckmann condensation will proceed.[20] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Causality: The base deprotonates the α-carbon of the newly formed diester, which then attacks the other ester carbonyl intramolecularly, forming the five-membered ring. The reaction is driven forward by the formation of a resonance-stabilized enolate of the product.[19]

-

-

Acidic Workup and Extraction:

-

Once the reaction is complete, cool the mixture in an ice bath and carefully pour it into a beaker containing cold 5% sulfuric acid to neutralize the excess base and protonate the enolate product.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with water and then saturated brine.

-

Self-Validation: Checking the pH of the aqueous layer to ensure it is acidic (pH < 7) confirms complete neutralization.

-

-

Drying and Purification:

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude oil should be purified by vacuum distillation to yield the pure this compound.[4]

-

Self-Validation: The final product's purity should be assessed by NMR spectroscopy and compared against the expected spectroscopic signature.

-

Applications in Drug Discovery and Organic Synthesis

The structural features of this compound make it a desirable starting material for synthesizing a variety of more complex molecules. Its methyl ester analog is explicitly cited as a precursor for preparing fused-pyrimidine derivatives that act as novel GPR119 agonists, highlighting its relevance in targeting metabolic disorders.[2][11]

Key Synthetic Transformations:

-

Alkylation/Acylation: The acidic α-proton can be readily removed with a suitable base to form a nucleophilic enolate, which can be alkylated or acylated to introduce substituents at the C3 position.

-

Knorr Pyrrole Synthesis and Analogs: The β-keto ester functionality is a classic precursor for condensation reactions with α-amino ketones or similar substrates to form substituted pyrroles, pyrazoles, and other heterocycles.

-

Reduction of the Ketone: The ketone can be selectively reduced to a hydroxyl group, introducing a new stereocenter and a valuable functional handle for further transformations.

-

Modification of the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, transformed into an amide, or reduced to a primary alcohol, providing multiple avenues for diversification.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize risk.

-

Hazard Identification: The compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[8]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[21]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[17]

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[8][11] Dispose of contents and container in accordance with local, state, and federal regulations.

Conclusion

This compound is a foundational building block whose true potential is realized through a deep understanding of its basic properties. Its solvent-dependent keto-enol tautomerism is not a complication but a feature that can be synthetically exploited. The reliable Dieckmann condensation route to its synthesis makes it an accessible intermediate for drug discovery programs and complex molecule synthesis. By adhering to rigorous scientific principles and safety protocols, researchers can effectively utilize this versatile heterocycle to accelerate the development of next-generation chemical entities.

References

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Covestro. (n.d.). Safety Data Sheet. Covestro Solution Center. Retrieved from a generic but representative SDS for a chemical requiring similar handling precautions.

- Sigma-Aldrich. (n.d.). Safety Data Sheet. MilliporeSigma.

-

ResearchGate. (n.d.). Keto-enol content in solvents of different polarity. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

-

Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

- Organic Syntheses. (n.d.). General Experimental Procedures. Retrieved from a representative procedure for chemical workup and extraction.

-

ChemRxiv. (2022). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Dieckmann Condensation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

ChemSrc. (n.d.). Mthis compound. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Four Factors That Affect Keto-Enol Equilibria. Retrieved from [Link]

-

BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl (4R)-2-oxo-4-propyltetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

Rees, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery. Nature Chemistry, 10(4), 387-396. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

- Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved from a general resource on interpreting 13C NMR spectra.

-

Scirp.org. (2013). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. Retrieved from [Link]

-

Chemdad. (n.d.). Mthis compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxotetrahydrofuran-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link] (Note: This is an isomer, used for general structural reference).

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Mthis compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Mthis compound | 57595-23-0 [m.chemicalbook.com]

- 5. CAS#:57595-23-0 | Mthis compound | Chemsrc [chemsrc.com]

- 6. This compound | C7H10O4 | CID 21836437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 8. achmem.com [achmem.com]

- 9. 89898-51-1|this compound|BLD Pharm [bldpharm.com]

- 10. 57595-23-0 | Mthis compound | Esters | Ambeed.com [ambeed.com]

- 11. chiralen.com [chiralen.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. 1198-44-3 CAS MSDS (ETHYL 4-OXO-TETRAHYDRO-3-THIOPYRANCARBOXYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. synarchive.com [synarchive.com]

- 18. Dieckmann Condensation [organic-chemistry.org]

- 19. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. rsc.org [rsc.org]

The Versatile Scaffolding of Ethyl 4-oxotetrahydrofuran-3-carboxylate: A Technical Guide for Drug Discovery

An In-depth Exploration of a Key Heterocyclic Building Block for Medicinal Chemistry

Ethyl 4-oxotetrahydrofuran-3-carboxylate, identified by its CAS number 89898-51-1, is a pivotal heterocyclic molecule that serves as a versatile precursor in the synthesis of complex molecular architectures, particularly within the realm of drug discovery and development. Its unique structural features, combining a tetrahydrofuran ring with a β-keto ester moiety, render it a highly valuable building block for the construction of various fused heterocyclic systems, many of which exhibit significant biological activities. This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications for researchers, scientists, and professionals in drug development.

Core Molecular Attributes

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Source |

| CAS Number | 89898-51-1 | |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| IUPAC Name | ethyl 4-oxooxolane-3-carboxylate | |

| Appearance | Not specified, likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not specified | |

| Solubility | Soluble in common organic solvents | Inferred from structure |

Synthesis and Mechanistic Insights: The Dieckmann Condensation

The primary and most efficient method for the synthesis of this compound is the intramolecular Claisen condensation, more specifically, the Dieckmann condensation. This reaction involves the cyclization of a diester in the presence of a strong base to form a cyclic β-keto ester.[1][2] The formation of the stable five-membered tetrahydrofuran ring is a key driving force for this reaction.[3]

The mechanism of the Dieckmann condensation is a well-established process in organic chemistry.[4] It commences with the deprotonation of an α-carbon of the starting diester by a strong base, typically sodium ethoxide, to generate a highly reactive enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to the formation of a cyclic tetrahedral intermediate. The subsequent elimination of an ethoxide ion results in the formation of the desired cyclic β-keto ester. An acidic workup is then employed to neutralize the reaction mixture and isolate the final product.

Caption: Mechanism of the Dieckmann Condensation.

Experimental Protocol: Synthesis of this compound (Adapted from a similar synthesis)

The following protocol is adapted from the synthesis of the analogous methyl ester and provides a robust starting point for the preparation of the title compound.[5]

Materials:

-

Diethyl carbonate

-

Ethyl chloroacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Dimethyl sulfoxide (DMSO)

-

5% Sulfuric acid

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether or THF is prepared. A solution of diethyl carbonate (1.0 equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension at room temperature. The reaction mixture is then stirred for an extended period (e.g., 12-16 hours) to ensure complete formation of the sodium enolate.

-

Cyclization: The reaction mixture is cooled to 0 °C in an ice bath. A solution of ethyl chloroacetate (1.0 equivalent) in DMSO is then added dropwise to the enolate suspension. The cooling bath is removed, and the reaction is stirred at room temperature for approximately 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is carefully poured into a beaker containing 5% sulfuric acid at 0 °C. The aqueous layer is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Characterization

While a complete set of publicly available spectra for CAS 89898-51-1 is limited, the expected spectral data can be inferred from the structure and from data available for its methyl analog.[5]

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a quartet around 4.2 ppm and a triplet around 1.3 ppm). The protons on the tetrahydrofuran ring will appear as multiplets in the region of 3.5-4.5 ppm. The methine proton at the 3-position is expected to be a triplet around 3.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the ketone carbonyl at around 200-210 ppm and the ester carbonyl at approximately 170 ppm. The carbons of the ethyl group will appear at around 60 ppm (CH₂) and 14 ppm (CH₃). The carbons of the tetrahydrofuran ring will resonate in the range of 45-75 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by two strong carbonyl stretching bands: one for the ketone (around 1750 cm⁻¹) and one for the ester (around 1735 cm⁻¹). C-O stretching bands for the ether and ester functionalities will also be present in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 158. Fragmentation patterns will likely involve the loss of the ethoxy group (-45 amu) and other characteristic cleavages of the ring.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.[6] Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the construction of fused heterocyclic systems.

Synthesis of Fused Pyran and Pyrimidine Derivatives

A significant application of this compound is in the synthesis of furo[3,4-c]pyran and furo[2,3-d]pyrimidine derivatives. These scaffolds are present in a variety of natural products and synthetic compounds with demonstrated biological activities, including anti-tumor properties.[7] For instance, the reaction of this compound with various reagents can lead to the formation of these fused ring systems, which can then be further functionalized to generate libraries of potential drug candidates.

Caption: Applications in Medicinal Chemistry.

The synthesis of ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates, which have shown potent anti-tumor activity, highlights the importance of this starting material.[7] The tetrahydrofuran ring of this compound serves as a rigid scaffold upon which the pyran ring is constructed, and the ester group provides a handle for further derivatization.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[8] Specific hazard information is limited, but it should be treated as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact. In case of a spill, it should be absorbed with an inert material and disposed of according to local regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its efficient synthesis via the Dieckmann condensation and its ability to serve as a precursor to a wide array of complex, biologically active fused heterocyclic compounds make it an indispensable tool for drug discovery and development professionals. A thorough understanding of its properties, synthesis, and reactivity will continue to facilitate the creation of novel therapeutic agents.

References

- Wiley-VCH. (2007).

- PubMed. (2011). Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates. Retrieved from [Link]

- Royal Society of Chemistry.

- NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

- YouTube. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry. Retrieved from [Link]

- PubChem. This compound. Retrieved from [Link]

- PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

- Organic Chemistry Portal. Dieckmann Condensation. Retrieved from [Link]

- Wikipedia. Dieckmann condensation. Retrieved from [Link]

- YouTube. (2019, January 14). Dieckmann condensation. Retrieved from [Link]

- OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

- Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

- Organic Syntheses. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Retrieved from [Link]

- ResearchGate. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

- ResearchGate. A convenient synthesis of furo[3,2-c]pyran-3-carboxylates from 3-bromo-3-nitroacrylates. Retrieved from [Link]

- UCLA Chemistry and Biochemistry. Simple Syntheses of Diethyl Oxomalonate and Alkyl Glyoxylates Experimental Section. Retrieved from [Link]

- ResearchGate. Dieckmann Condensation. Retrieved from [Link]

- NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. Retrieved from [Link]

- Arabian Journal of Chemistry. Synthesis and biological activities of some fused pyran derivatives. Retrieved from [Link]

- Beilstein Archives. Design and synthesis of highly oxygenated furo[3,2-c]pyran-4-ones and furo. Retrieved from [Link]

- ResearchGate. Synthesis of a Novel 1,4-Dicarbonyl Scaffold – Ethyl 3-Formyl-4,5-dihydrofuran-2-carboxylate – and Its Application to the Synthesis of Pyridazines. Retrieved from [Link]

- RSC Publishing. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Retrieved from [Link]

- Beilstein Journals. Synthesis of new condensed naphthoquinone, pyran and pyrimidine furancarboxylates. Retrieved from [Link]

- Organic Syntheses. Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

- Bangladesh Journals Online. Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Retrieved from [Link]

- PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Retrieved from [Link]

- Google Patents. CN1237571A - Preparation method of diethyl malonate.

- GovInfo. EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

- Organic Syntheses. 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

Sources

- 1. Dieckmann Condensation [organic-chemistry.org]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. youtube.com [youtube.com]

- 5. Mthis compound | 57595-23-0 [m.chemicalbook.com]

- 6. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 7. Synthesis and anti-tumor activity of novel ethyl 3-aryl-4-oxo-3,3a,4,6-tetrahydro-1H-furo[3,4-c]pyran-3a-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. achmem.com [achmem.com]

IUPAC name for Ethyl 4-oxotetrahydrofuran-3-carboxylate

An In-Depth Technical Guide to Ethyl 4-oxotetrahydrofuran-3-carboxylate

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, combining a tetrahydrofuran ring, a ketone, and an ester functional group, make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Identity and Properties

A clear understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.

Nomenclature and Structural Identifiers

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is crucial for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 158.15 g/mol | [1][2] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | |

| Boiling Point | ~220 °C (for methyl analog) | [5] |

| Density | ~1.265 g/cm³ (for methyl analog) | [5] |

| Flash Point | ~91 °C (for methyl analog) | [5] |

| Storage | Inert atmosphere, Room Temperature or 2-8 °C, Keep in dark place | [2][3] |

Note: Some physical properties are extrapolated from the closely related methyl analog due to a lack of specific data for the ethyl ester in the provided search results.

Synthesis of this compound

The synthesis of γ-keto esters, particularly within a heterocyclic framework, is a common challenge in organic synthesis. A prevalent method for synthesizing the analogous methyl ester involves a Michael addition reaction, which can be adapted for the preparation of the title compound.[5]

Synthetic Pathway: A Mechanistic Overview

The synthesis is predicated on the reaction between an ethyl glycolate enolate and an acrylate ester. This process can be visualized as a two-step sequence:

-

Enolate Formation: A strong base, such as sodium hydride (NaH), is used to deprotonate the α-carbon of ethyl glycolate, forming a reactive sodium enolate.

-

Michael Addition & Cyclization: The generated enolate then acts as a nucleophile, attacking the β-carbon of ethyl acrylate in a conjugate addition. The resulting intermediate undergoes an intramolecular condensation (Dieckmann-like cyclization) to form the tetrahydrofuranone ring.

The overall synthetic workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of the methyl analog and represents a standard laboratory-scale procedure.[5]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Ethyl glycolate

-

Ethyl acrylate

-

Dimethyl sulfoxide (DMSO)

-

5% Sulfuric Acid (H₂SO₄)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexanes to remove mineral oil and suspend it in anhydrous diethyl ether or THF.

-

Enolate Formation: Cool the suspension to 0 °C. Slowly add a solution of ethyl glycolate (1.0 eq.) in anhydrous ether/THF to the stirred suspension. Allow the mixture to warm to room temperature and stir for several hours, or until hydrogen gas evolution ceases. The formation of the solid sodium salt of ethyl glycolate should be observed.

-

Michael Addition: Concentrate the reaction mixture under reduced pressure to remove the ether/THF. To the resulting solid, add a solution of ethyl acrylate (1.1 eq.) in anhydrous DMSO at 0 °C.

-

Reaction Progression: Stir the mixture at 0 °C for approximately 15-20 minutes. Remove the cooling bath and continue stirring for an additional 45-60 minutes at room temperature.

-

Workup: Pour the reaction mixture into a beaker containing cold 5% H₂SO₄. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Applications in Drug Discovery and Development

The tetrahydrofuran nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to form hydrogen bonds and its favorable metabolic stability make it an attractive feature in drug design.

Building Block for Bioactive Molecules

This compound serves as a key intermediate for creating more elaborate molecular architectures. Its functional groups offer multiple handles for chemical modification.

-

The ketone at the 4-position can undergo reactions such as reduction, reductive amination, or Wittig reactions.

-

The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol.

-

The α-proton to the ester is acidic and can be removed to form an enolate, allowing for alkylation or other C-C bond-forming reactions.

The following diagram illustrates the potential reaction pathways for derivatization.

Caption: Potential derivatization pathways for the core scaffold.

Precursor to GPR119 Agonists

One notable application is in the synthesis of fused-pyrimidine derivatives which act as novel agonists for G protein-coupled receptor 119 (GPR119).[5] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. The tetrahydrofuran ring system from the title compound often forms a core part of the final agonist structure, highlighting its importance in constructing molecules with specific biological activities.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

The compound is classified with the following hazards:

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed.[2] |

| H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled.[2] |

| H335 | May cause respiratory irritation.[2] |

-

Signal Word: Warning[2]

-

GHS Pictograms: The "Exclamation Mark" pictogram is typically associated with these hazards.

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[2][3]

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of drug discovery, where it serves as a foundational scaffold for constructing complex, biologically active molecules such as GPR119 agonists. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutics.

References

-

This compound | C7H10O4 | CID 21836437 - PubChem. [Link]

-

Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate | C8H12O4 | CID 71628111 - PubChem. [Link]

-

Ethyl (4R)-2-oxo-4-propyltetrahydrofuran-3-carboxylate | Pharmaffiliates. [Link]

-

Ethyl 4-oxotetrahydrofuran-2-carboxylate | C7H10O4 | CID 119081548 - PubChem. [Link]

-

5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester - NIST WebBook. [Link]

-

This compound - AbacipharmTech. [Link]

Sources

Discovery and history of furanone compounds

An In-depth Technical Guide to the Discovery and History of Furanone Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and history of furanone compounds, from their initial chemical synthesis to their significant roles in flavor chemistry and modern drug development. It is designed for researchers, scientists, and drug development professionals seeking a deep, technically-grounded understanding of this versatile class of heterocyclic molecules.

Preamble: From Chemical Curiosities to Biological Modulators

The story of furanones is a compelling journey of scientific discovery, beginning in the late 19th century with foundational organic synthesis and evolving to the cutting edge of anti-infective therapy in the 21st. Initially explored as fundamental heterocyclic structures, their discovery in nature as potent flavor and aroma agents unveiled their importance in the food and fragrance industries. More recently, the elucidation of their role as powerful modulators of bacterial communication has positioned them as a critical area of research in the fight against antibiotic resistance. This guide traces this historical arc, detailing the key synthetic milestones, natural product discoveries, and the biological revelations that define the field today.

Part 1: The Dawn of Synthesis: Forging the Furanone Core

The ability to construct the furanone ring system was born from the ingenuity of classical organic chemistry. Two seminal, independently developed reactions laid the groundwork for the synthesis of substituted furans and, by extension, furanones. These methods are not merely historical footnotes; they remain pillars in heterocyclic chemistry.

The Paal-Knorr Furan Synthesis (1884)

One of the most direct and enduring methods for creating the furan ring was reported independently by German chemists Carl Paal and Ludwig Knorr in 1884.[1] The Paal-Knorr synthesis is an acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[1][2][3] This reaction's versatility allows for the synthesis of a wide array of substituted furans, which can then be further modified to yield furanone derivatives.

Causality in Mechanism: The elegance of the Paal-Knorr synthesis lies in its intramolecular logic. The acidic conditions serve to activate one carbonyl group via protonation, making it susceptible to nucleophilic attack. The second carbonyl group, in equilibrium with its enol tautomer, provides the necessary internal nucleophile to initiate ring closure. The subsequent dehydration of the resulting hemiacetal is the thermodynamic driving force that leads to the stable aromatic furan ring.[1][4]

Experimental Protocol: Generalized Paal-Knorr Furan Synthesis

-

Dissolution: Dissolve the 1,4-dicarbonyl compound (e.g., hexane-2,5-dione) in a suitable non-polar solvent such as toluene.[5]

-

Catalyst Addition: Add a catalytic amount of a strong acid. Protic acids like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are commonly used.[1][5]

-

Water Removal: Heat the mixture to reflux. Water, a byproduct of the cyclization, is typically removed azeotropically using a Dean-Stark apparatus to drive the reaction to completion.[5]

-

Monitoring: Track the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and neutralize the acid by washing with an aqueous basic solution (e.g., saturated sodium bicarbonate).

-

Purification: After extraction and drying of the organic layer, the resulting furan product is purified, typically by vacuum distillation or column chromatography.[5]

Caption: Paal-Knorr furan synthesis workflow.

The Feist-Bénary Furan Synthesis (1902 & 1911)

Another cornerstone of furan synthesis was independently described by Franz Feist (1902) and Erich Bénary (1911).[6][7] This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[6][7][8][9] The Feist-Bénary synthesis offers a different strategic approach, building the furan ring through an intermolecular condensation followed by cyclization, and is particularly valuable for creating highly functionalized furans.[5][7]

Causality in Mechanism: The choice of a base is critical. A mild base, such as pyridine or ammonia, deprotonates the acidic α-carbon of the β-dicarbonyl compound, generating a nucleophilic enolate.[9][10] This enolate then attacks the electrophilic carbon of the α-halo ketone in a classic nucleophilic substitution, displacing the halide. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the aromatic furan ring.[7]

Experimental Protocol: Generalized Feist-Bénary Synthesis

-

Reactant Mixture: In a suitable polar solvent like ethanol, dissolve the β-dicarbonyl compound (e.g., ethyl acetoacetate) and a mild base (e.g., pyridine).[5][9]

-

Addition: Slowly add the α-halo ketone (e.g., chloroacetone) to the stirred mixture at room temperature.[5][9]

-

Heating: Heat the reaction mixture to reflux for several hours to drive the condensation and cyclization steps.[5][9]

-

Monitoring: Monitor the reaction's progress via TLC.

-

Work-up: After cooling, remove the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., diethyl ether) and washed sequentially with dilute acid (to remove the base), water, and brine.

-

Purification: The crude product is purified by column chromatography or vacuum distillation to yield the substituted furan.[9]

Caption: Furanones as competitive inhibitors of AHL-mediated quorum sensing.

Part 4: Modern Perspectives and Future Directions

The discovery of furanones as quorum sensing inhibitors has sparked intense research and development efforts.

-

Synthetic Analogues: Scientists are now designing and synthesizing novel furanone derivatives to improve their stability, reduce toxicity to eukaryotic cells, and enhance their inhibitory activity against a broader range of pathogens. [11][12][13][14]* Broadening Biological Scope: Beyond their anti-biofilm and anti-virulence properties, furanone derivatives have been investigated for a wide spectrum of other biological activities, including anti-inflammatory, antifungal, antioxidant, and anticancer effects, making them a versatile scaffold for drug discovery. [11][15][16] The journey of the furanone ring system—from a target of early synthetic chemists to a key component of flavor and finally to a potential weapon against infectious disease—showcases the dynamic and often unpredictable path of scientific discovery. Its history underscores the immense value found at the intersection of chemistry, biology, and sensory science.

References

-

Feist–Benary synthesis . Wikipedia. [Link]

-

N-Acyl homoserine lactone . Wikipedia. [Link]

-

Proctor, C. R., McCarron, P. A., & Ternan, N. G. (2020). Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa . Microbiology Society. [Link]

-

Koul, M., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria . MDPI. [Link]

-

Bhardwaj, A., et al. (2020). The quorum sensing molecule N-acyl homoserine lactone produced by Acinetobacter baumannii displays antibacterial and anticancer properties . Taylor & Francis Online. [Link]

-

Hartmann, A., et al. (2021). Importance of N-Acyl-Homoserine Lactone-Based Quorum Sensing and Quorum Quenching in Pathogen Control and Plant Growth Promotion . MDPI. [Link]

-

Feist-Benary synthesis . chemeurope.com. [Link]

-

Paal–Knorr synthesis . Wikipedia. [Link]

-

Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice . Journal of Antimicrobial Chemotherapy. [Link]

-

Wu, H., et al. (2004). Synthetic furanones inhibit quorum-sensing and enhance bacterial clearance in Pseudomonas aeruginosa lung infection in mice . PubMed. [Link]

-

Bains, M., et al. (2021). Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity . Frontiers. [Link]

-

Paal-Knorr Furan Synthesis . Organic Chemistry Portal. [Link]

-

Whitfield, F. B., & Last, J. H. (1999). The naturally occurring furanones: formation and function from pheromone to food . PubMed. [Link]

-

Aguilar-Pérez, C., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model . MDPI. [Link]

-

Paal–Knorr furan synthesis | Request PDF . ResearchGate. [Link]

-

Obydennov, K. L., et al. (2022). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity . MDPI. [Link]

-

D'Amico, W., et al. (2016). Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents . MDPI. [Link]

-

Sotolon . Wikipedia. [Link]

-

Furanones with significant anti-biofilm activity as analysed by... . ResearchGate. [Link]

-

The Furan-2(5H)-ones: Recent Synthetic Methodologies and Its Application in Total Synthesis of Natural Products . ResearchGate. [Link]

-

Cimmino, A., et al. (2016). Natural and Synthetic Furanones with Anticancer Activity . ResearchGate. [Link]

-

Hofmann, T., & Schieberle, P. (1999). 3-Hydroxy-4,5-dimethyl-2(5H)-furanone (Sotolon) causing an off-flavor: elucidation of its formation pathways during storage of citrus soft drinks . PubMed. [Link]

-

Chemistry and Technology of Flavors and Fragrances . ResearchGate. [Link]

-

Research Progress on Furanones . Foreverest Resources Ltd. [Link]

-

Furaneol . Wikipedia. [Link]

-

Identification of a Sotolon Pathway in Dry White Wines . ResearchGate. [Link]

-

2-Furanone . Wikipedia. [Link]

-

Synthesis of furanone 1 . ResearchGate. [Link]

-

Tanabe, Y., & Ohno, N. (1988). Novel and efficient synthesis of 2(5H)-furanone derivatives . The Journal of Organic Chemistry. [Link]

-

Synthesis of 3(2H)-furanones . Organic Chemistry Portal. [Link]

-

Whitfield, F. B., & Last, J. H. (1999). The naturally occurring furanones: formation and function from pheromone to food . Biological Reviews. [Link]

-

Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors . Journal of Agricultural and Food Chemistry. [Link]

-

2-Furanone – Knowledge and References . Taylor & Francis. [Link]

-

Haag, F., et al. (2021). Key Food Furanones Furaneol and Sotolone Specifically Activate Distinct Odorant Receptors . PubMed. [Link]

-

Sotolon . PubChem. [Link]

-

chemically synthesized furanones: Topics by Science.gov . Science.gov. [Link]

-

The Chemistry of 2(5H)-Furanone: Applications in Advanced Organic Synthesis . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Feist-Bénary Furan Synthesis | Ambeed [ambeed.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Feist-Benary_synthesis [chemeurope.com]

- 11. mdpi.com [mdpi.com]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

The Strategic Role of Ethyl 4-oxotetrahydrofuran-3-carboxylate in Modern Organic Synthesis: A Technical Guide

Abstract

Ethyl 4-oxotetrahydrofuran-3-carboxylate, a versatile heterocyclic building block, holds a significant position in the landscape of contemporary organic chemistry. Its unique structural arrangement, featuring a tetrahydrofuran ring system flanked by a ketone and an ethyl ester, renders it a highly valuable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its utility in the development of novel therapeutic agents and chiral synthons. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this pivotal chemical entity.

Introduction: The Architectural Significance of a Versatile Heterocycle

In the quest for novel molecular architectures with pronounced biological activity, the strategic selection of starting materials is paramount. This compound (CAS No: 89898-51-1, Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ) emerges as a scaffold of considerable interest.[1][2] The tetrahydrofuran motif is a prevalent feature in numerous natural products and pharmacologically active compounds, lauded for its favorable pharmacokinetic properties. The presence of both a β-keto ester system within this cyclic ether framework provides a rich chemical playground for a multitude of synthetic transformations. This guide will elucidate the primary synthetic pathway to this molecule and delve into its subsequent chemical manipulations that unlock its potential in sophisticated organic synthesis.

Synthesis of this compound: The Dieckmann Condensation

The principal and most efficient route for the preparation of this compound is the intramolecular Claisen condensation, more specifically, the Dieckmann condensation.[3][4][5][6][7] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester. The readily available starting material for this transformation is diethyl 2,2'-oxydiacetate (also known as diethyl diglycolate).

Mechanism of the Dieckmann Condensation

The reaction mechanism proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide, abstracts an α-proton from one of the ester groups of diethyl 2,2'-oxydiacetate to form a resonance-stabilized enolate.

-

Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule.

-

Cyclization and Elimination: This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate, which then collapses, eliminating an ethoxide ion to yield the cyclic β-keto ester.

-

Deprotonation and Acidification: The resulting β-keto ester is acidic and is deprotonated by the ethoxide base. A final acidic workup is required to protonate the enolate and afford the neutral product.

Caption: Mechanism of the Dieckmann Condensation for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

Materials:

-

Diethyl 2,2'-oxydiacetate

-

Sodium metal

-

Absolute ethanol

-

Toluene, anhydrous

-

Hydrochloric acid, concentrated

-

Diethyl ether

-

Magnesium sulfate, anhydrous

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, sodium metal is cautiously added to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be controlled with external cooling if necessary. The mixture is stirred until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: Anhydrous toluene is added to the sodium ethoxide solution.

-

Addition of Diester: Diethyl 2,2'-oxydiacetate is added dropwise to the stirred solution at room temperature.

-

Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium ethoxide is neutralized by the careful addition of dilute hydrochloric acid until the solution is acidic.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine. The aqueous layer is then extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its two key functional groups: the ketone and the β-ester.

Reactions at the Ketone Carbonyl Group

The ketone functionality can undergo a variety of transformations, including:

-

Reduction: The ketone can be stereoselectively reduced to the corresponding alcohol, yielding ethyl 4-hydroxytetrahydrofuran-3-carboxylate. This transformation is crucial for the synthesis of chiral molecules and can be achieved using various reducing agents, such as sodium borohydride.[8] The resulting diastereomers can often be separated by chromatography.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a carbon-carbon double bond at the 4-position.

-

Reductive Amination: The ketone can be converted to an amine via reductive amination, providing a route to amino-substituted tetrahydrofuran derivatives.

Reactions Involving the β-Keto Ester Moiety

The β-keto ester system allows for a range of classical organic reactions:

-

Alkylation: The acidic α-proton can be removed by a base to form an enolate, which can then be alkylated with various electrophiles. This allows for the introduction of substituents at the 3-position.

-

Decarboxylation: Hydrolysis of the ester followed by heating leads to decarboxylation, yielding 3-oxotetrahydrofuran.

-

Knorr Pyrrole Synthesis and Related Heterocycle Formations: The dicarbonyl functionality can be utilized in condensation reactions with hydrazines, hydroxylamines, and other binucleophiles to construct a variety of heterocyclic systems.

Applications in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it a valuable precursor in the synthesis of medicinally relevant compounds.

Chiral Synthon for Amino Acid Synthesis: The Case of L-allo-Isoleucine

A noteworthy application of this compound is its use as a chiral synthon in the synthesis of non-proteinogenic amino acids. For instance, it serves as a key starting material for the asymmetric synthesis of L-allo-isoleucine, an amino acid found in various natural products with biological activity.[9][10]

The synthetic strategy typically involves the following conceptual steps:

Caption: Conceptual workflow for the synthesis of L-allo-isoleucine from this compound.

This pathway highlights the importance of controlling the stereochemistry at multiple centers, a challenge that can be addressed through the use of chiral auxiliaries or asymmetric catalysis in conjunction with the tetrahydrofuran scaffold.

A Scaffold for Antiviral and Anticancer Drug Discovery

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved drugs. While direct, step-by-step protocols starting from this compound for specific antiviral or anticancer agents are not extensively documented in publicly available literature, its potential as a precursor is significant. The functional handles on the molecule allow for its elaboration into more complex structures that can be designed to interact with biological targets.

For example, furan-based nucleoside analogues, which can be synthesized from precursors like this compound, have shown promise as fluorescent probes and are of interest in the development of antiviral therapies.[11] The core structure can be modified to mimic natural nucleosides, thereby interfering with viral replication processes.

Similarly, the tetrahydrofuran moiety can be incorporated into larger molecules designed to inhibit enzymes crucial for cancer cell proliferation. The flexibility in functionalization offered by this compound makes it an attractive starting point for the generation of compound libraries for high-throughput screening in drug discovery programs.

Data Summary

| Property | Value | Reference |

| CAS Number | 89898-51-1 | [1][2] |

| Molecular Formula | C₇H₁₀O₄ | [1][2] |

| Molecular Weight | 158.15 g/mol | [1][2] |

| IUPAC Name | ethyl 4-oxooxolane-3-carboxylate | [1] |

| Canonical SMILES | CCOC(=O)C1COC=C1O | [2] |

Conclusion

This compound is a cornerstone building block in organic synthesis, offering a potent combination of a versatile heterocyclic core and strategically placed functional groups. Its synthesis via the robust Dieckmann condensation is efficient and scalable. The true power of this molecule lies in its capacity to serve as a launchpad for the creation of intricate molecular architectures, particularly in the realms of medicinal chemistry and natural product synthesis. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined and reactive synthons will undoubtedly play an increasingly critical role in the advancement of drug discovery and development.

References

- Schadewaldt, P., Hammen, H. W., Dalle-Feste, C., & Wendel, U. (1990). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Journal of inherited metabolic disease, 13(2), 137–150.

-

Filo. (2025, May 30). Write the structure of the Dieckmann cyclization product formed on treatm... Retrieved from [Link]

-

Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-hydroxytetrahydrofuran.

-

OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.

-

Organic Syntheses. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

PubMed. (1990). On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Furan, 3-hydroxy-1,2,3,4-tetrahydro. Retrieved from [Link]

-

MDPI. (n.d.). A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

Sources

- 1. This compound | C7H10O4 | CID 21836437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. Write the structure of the Dieckmann cyclization product formed on treatm.. [askfilo.com]

- 4. fiveable.me [fiveable.me]

- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]

- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]

- 9. Deciphering the Biosynthetic Origin of L-allo-Isoleucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the mechanism of L-alloisoleucine formation: studies on a healthy subject and in fibroblasts from normals and patients with maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Green synthesis, crystal structure, and antifungal activities of (E)-4-arylidene-5-oxotetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Structural Elucidation of Ethyl 4-oxotetrahydrofuran-3-carboxylate

This guide provides an in-depth technical overview of Ethyl 4-oxotetrahydrofuran-3-carboxylate, a heterocyclic β-keto ester of significant interest to researchers in organic synthesis and drug discovery. The tetrahydrofuran motif is a privileged scaffold in medicinal chemistry, and its combination with the versatile β-keto ester functionality makes this molecule a valuable building block for more complex pharmaceutical agents.[1][2] We will explore its synthesis via the Dieckmann condensation, followed by a comprehensive guide to its structural verification using modern spectroscopic techniques.

Part 1: Synthesis via Intramolecular Cyclization

The construction of the 5-membered tetrahydrofuran ring system in this compound is efficiently achieved through the Dieckmann condensation. This reaction is an intramolecular version of the Claisen condensation, specifically designed for the formation of cyclic β-keto esters from diesters.[3][4][5][6] The choice of this method is guided by its high efficiency in forming sterically stable five- and six-membered rings.[3][7]

The Dieckmann Condensation: Mechanistic Insight

The reaction proceeds via an intramolecular nucleophilic acyl substitution. The key steps are:

-

Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of one of the ester groups, creating a nucleophilic enolate.

-

Intramolecular Attack : The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This cyclization step forms a tetrahedral intermediate.

-

Alkoxide Elimination : The intermediate collapses, eliminating an ethoxide ion to form the cyclic β-keto ester.

-

Final Deprotonation : The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups, which is readily removed by the ethoxide base. This acid-base reaction is the thermodynamic driving force for the reaction.

-

Acidic Workup : A final protonation step with a mild acid (e.g., H₃O⁺) neutralizes the enolate to yield the final product.[3][5][7]

Experimental Protocol: Dieckmann Cyclization

This protocol describes a representative procedure for the synthesis. All operations should be conducted in a fume hood with appropriate personal protective equipment.

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation : In the flask, prepare a suspension of sodium ethoxide in an anhydrous aprotic solvent like toluene or tetrahydrofuran (THF).[7] The choice of an aprotic solvent enhances the stability and reactivity of the enolate.[7]

-

Substrate Addition : Dissolve the starting diester (e.g., diethyl 2-(ethoxycarbonylmethoxy)acetate) in the same anhydrous solvent and add it dropwise to the stirred base suspension at room temperature.

-

Reaction : After the addition is complete, gently heat the mixture to reflux for 2-4 hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching & Workup : Cool the reaction mixture in an ice bath and cautiously quench by adding dilute hydrochloric acid or acetic acid until the solution is acidic. This step protonates the intermediate enolate to form the final β-keto ester.[7]

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers.

-

Purification : Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Molecular Structure Visualization & Verification

Confirming the molecular structure of the synthesized product is a critical, self-validating step. A multi-technique spectroscopic approach provides unambiguous evidence of the compound's identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] For this compound, the key absorptions are associated with the two distinct carbonyl groups and the C-O bonds.

Protocol for IR Spectroscopy Analysis

-

Sample Preparation : For a liquid sample, a thin film can be prepared by placing a single drop between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates. Alternatively, a 5-10% solution in a solvent like chloroform can be prepared.[8]

-

Data Acquisition : Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Data & Interpretation The IR spectrum will prominently display two strong absorption bands in the carbonyl region. The presence of keto-enol tautomerism, a characteristic feature of β-keto esters, may also be observed through the appearance of a broad O-H stretch and a C=C stretch in the enol form.[8]

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Rationale & Comments |

| C=O (Ketone) | ~1745-1765 cm⁻¹ | The five-membered ring introduces ring strain, which typically shifts the carbonyl absorption to a higher frequency compared to an acyclic ketone. |

| C=O (Ester) | ~1735-1750 cm⁻¹ | A strong, sharp peak characteristic of the ester carbonyl group. |

| C-O (Ether) | ~1050-1150 cm⁻¹ | Corresponds to the C-O-C stretching vibration within the tetrahydrofuran ring. |

| C-O (Ester) | ~1150-1250 cm⁻¹ | A strong band corresponding to the C-O stretch of the ester group. |

| C-H (sp³) | ~2850-3000 cm⁻¹ | Aliphatic C-H stretching vibrations from the ethyl group and the tetrahydrofuran ring.[9] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of each hydrogen and carbon atom.[8]

Protocol for NMR Spectroscopy Analysis

-

Sample Preparation : Dissolve 5-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (0 ppm).[8]

-

Data Acquisition : Acquire both ¹H and ¹³C NMR spectra.

Expected ¹H NMR Data (in CDCl₃) The molecule exists in equilibrium between keto and enol forms, which may result in two sets of signals. The following table describes the signals expected for the dominant keto tautomer.

| Protons | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Rationale |

| -O-CH₂-CH₃ | 3H | Triplet (t) | ~1.3 | Shielded aliphatic protons, split by the adjacent CH₂ group. |

| -O-CH₂-CH₃ | 2H | Quartet (q) | ~4.2 | Deshielded by the adjacent ester oxygen, split by the CH₃ group. |

| Ring CH (at C3) | 1H | Varies | ~3.5 | Adjacent to two carbonyl groups, leading to significant deshielding. |

| Ring CH₂ (at C5) | 2H | Varies | ~4.4 | Deshielded by the adjacent ether oxygen. |

| Ring CH₂ (at C2) | 2H | Varies | ~4.0 | Deshielded by the adjacent ether oxygen and ester group. |

Expected ¹³C NMR Data (in CDCl₃)

| Carbon Atom | Approx. Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | ~205-215 | Characteristic chemical shift for a ketone carbonyl carbon. |

| C=O (Ester) | ~165-175 | Characteristic chemical shift for an ester carbonyl carbon. |

| -O-CH₂-CH₃ | ~61 | Carbon attached to the ester oxygen. |

| Ring C (at C3) | ~50-60 | Aliphatic carbon positioned between two carbonyls. |

| Ring C (at C5) | ~70-80 | Aliphatic carbon deshielded by the ether oxygen. |

| Ring C (at C2) | ~65-75 | Aliphatic carbon deshielded by the ether oxygen and ester group. |

| -O-CH₂-CH₃ | ~14 | Shielded terminal methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information from its fragmentation pattern. Electron Ionization (EI) is a common technique used for this analysis.

Expected Data & Interpretation The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the molecule (C₇H₁₀O₄, MW = 158.15 g/mol ). The fragmentation patterns of β-keto esters are typically dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[10][11]

| m/z Value | Identity | Rationale for Fragmentation |

| 158 | [M]⁺ | Molecular ion peak. |

| 113 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester functionality. |

| 85 | [M - COOCH₂CH₃]⁺ | Loss of the entire carbethoxy group. |

| 43 | [CH₃CO]⁺ | A common fragment resulting from α-cleavage, often a base peak in related structures.[10] |

Conclusion

The synthesis and structural verification of this compound serve as a prime example of fundamental organic chemistry principles applied to the creation of valuable molecules for advanced research. The Dieckmann condensation provides an elegant and efficient route to its synthesis. A rigorous, multi-faceted analytical approach combining IR, NMR, and Mass Spectrometry is essential for its unambiguous structural confirmation. This integrated methodology ensures the reliability and reproducibility required in the fields of chemical research and drug development, providing scientists with a high degree of confidence in this versatile chemical building block.

References

- Benchchem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

- Alfa Chemistry. Dieckmann Condensation.

- Canadian Science Publishing. Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry.

- ResearchGate. Mass Spectra of β-Keto Esters.

-

Wikipedia. Dieckmann condensation. Available from: [Link].

-

PubChem. Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. Available from: [Link].

-

SynArchive. Dieckmann Condensation. Available from: [Link].

-

Chemistry LibreTexts. Dieckmann Condensation. Available from: [Link].

- Supporting Information.

- The Royal Society of Chemistry. Supporting Information.

-

ACS Publications. Studies in Mass Spectroscopy. III.1 Mass Spectra of β-Keto Esters. Journal of the American Chemical Society. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link].

-

Organic Chemistry Portal. Dieckmann Condensation. Available from: [Link].

- The Royal Society of Chemistry. Supporting information.

-

SpectraBase. (2S,3R,4R)-4-Ethyl-2-methyl-5-oxotetrahydrofuran-3-yl isobutyrate - Optional[MS (GC)] - Spectrum. Available from: [Link].

-

Oriental Journal of Chemistry. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method. Available from: [Link].

-

AbacipharmTech. This compound. Available from: [Link].

-

NIST WebBook. 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. Available from: [Link].

-

PubChem. Ethyl 4-oxotetrahydrofuran-2-carboxylate. Available from: [Link].

-

Chemsrc. CAS#:57595-23-0 | Mthis compound. Available from: [Link].

-

Organic Chemistry Portal. Tetrahydrofuran synthesis. Available from: [Link].

-

PubMed. Organic synthesis provides opportunities to transform drug discovery. Available from: [Link].

-

ResearchGate. (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Available from: [Link].

-

Organic Syntheses Procedure. 4-Thiazolecarboxylic acid, ethyl ester. Available from: [Link].

-

YouTube. Getting started with interpreting IR spectra. Available from: [Link].

-

NIST WebBook. Ethyl 3-coumarincarboxylate. Available from: [Link].

-

ResearchGate. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available from: [Link].

-

PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Available from: [Link].

Sources

- 1. Tetrahydrofuran synthesis [organic-chemistry.org]

- 2. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]